PFB-FDGlu
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PFB-FDGlu involves the conjugation of 5-(pentafluorobenzoylamino)fluorescein with two β-D-glucopyranoside moieties. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may involve the use of coupling agents to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
PFB-FDGlu primarily undergoes hydrolysis reactions catalyzed by β-glucosidase enzymes. This hydrolysis results in the cleavage of the β-D-glucopyranoside moieties, releasing the fluorescent dye .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. The presence of β-glucosidase is essential for the reaction to occur. The reaction conditions may vary depending on the specific assay requirements .
Major Products Formed
The major product formed from the hydrolysis of this compound is 5-(pentafluorobenzoylamino)fluorescein, which exhibits green fluorescence with excitation and emission maxima at approximately 492 nm and 516 nm, respectively .
Scientific Research Applications
PFB-FDGlu is widely used in scientific research for various applications:
Cellular Imaging: It is used to visualize and measure β-glucosidase activity within living cells, particularly in endosomal and lysosomal compartments.
Flow Cytometry: This compound is employed in flow cytometry to assess enzyme activity on a single-cell basis.
Enzyme Assays: This compound serves as a substrate in various enzyme assays to quantify β-glucosidase activity in different biological samples.
Mechanism of Action
PFB-FDGlu is a selective substrate for β-glucosidase enzymes. Upon entering the cell, it localizes to endosomal and lysosomal compartments. β-Glucosidase catalyzes the hydrolysis of the β-D-glucopyranoside moieties, releasing the fluorescent dye. This fluorescence can be measured to determine the enzyme’s activity. The compound’s cell permeability allows for real-time analysis of enzyme activity in living cells .
Comparison with Similar Compounds
Similar Compounds
5-(Pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside (PFB-FDG): Similar to PFB-FDGlu, this compound is used to measure β-galactosidase activity and yields a green-fluorescent dye upon hydrolysis.
Fluorescein di-β-D-galactopyranoside (FDG): A fluorogenic substrate for β-galactosidase, FDG is hydrolyzed to produce fluorescein, which is highly fluorescent.
Uniqueness
This compound is unique in its specificity for β-glucosidase and its ability to provide real-time analysis of enzyme activity within living cells. Its cell-permeable nature and the green fluorescence it emits upon hydrolysis make it a valuable tool for studying lysosomal function and related diseases .
Properties
Molecular Formula |
C39H32F5NO16 |
---|---|
Molecular Weight |
865.7 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide |
InChI |
InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29-,30-,31+,32+,33-,34-,37-,38-/m1/s1 |
InChI Key |
YYMJMZGTQFITLS-WXKYVOLFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
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